4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
Overview
Description
4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Introduction of the Benzothiophene Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Addition of the Propyl Group: This can be introduced through alkylation reactions.
Attachment of the Trifluoromethylbenzyl Group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the benzothiophene moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and propyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may be investigated for similar activities.
Medicine
In medicine, triazole compounds are known for their antifungal properties. This compound could be explored for its potential use in treating fungal infections or other diseases.
Industry
In the industrial sector, triazole derivatives are used in the production of polymers, dyes, and other materials. This compound may find applications in these areas due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole would depend on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The trifluoromethyl group is known to enhance the compound’s ability to interact with biological targets, while the triazole ring can form strong hydrogen bonds with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- **4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazole
- **4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-oxazole
Uniqueness
The uniqueness of 4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzothiophene moiety provides additional sites for functionalization.
Properties
IUPAC Name |
4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3S2/c1-2-10-27-19(17-13-28-18-9-4-3-8-16(17)18)25-26-20(27)29-12-14-6-5-7-15(11-14)21(22,23)24/h5-7,11,13H,2-4,8-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXFUMHGWSZNBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CSC4=C3CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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